1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Overview
Description
1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is a compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 1,2,4-oxadiazole moiety and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution with the piperazine ring: The oxadiazole intermediate is then reacted with a suitable piperazine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced piperazine derivatives.
Scientific Research Applications
1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent due to the bioactive nature of the oxadiazole and piperazine moieties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of neurological and psychiatric disorders.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: This compound is structurally similar but lacks the oxadiazole ring, which may result in different biological activities.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Another similar compound with a different substitution pattern on the piperazine ring.
Uniqueness
1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is unique due to the presence of both the oxadiazole and piperazine rings, which confer distinct chemical and biological properties. The combination of these two moieties can result in enhanced bioactivity and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10(19-8-6-16-7-9-19)14-17-13(18-20-14)11-2-4-12(15)5-3-11/h2-5,10,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWOWMZZTRGUAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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